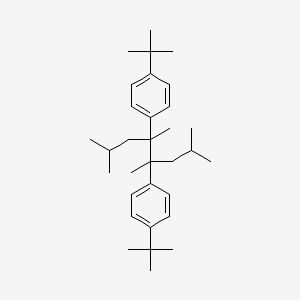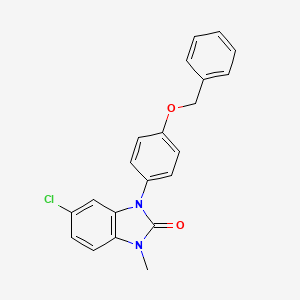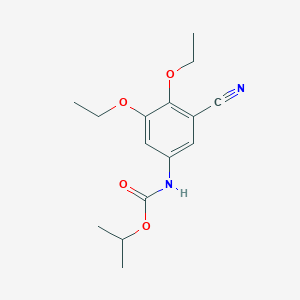![molecular formula C30H16Cl2 B14428235 9,10-Bis[(4-chlorophenyl)ethynyl]anthracene CAS No. 80034-28-2](/img/structure/B14428235.png)
9,10-Bis[(4-chlorophenyl)ethynyl]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis[(4-chlorophenyl)ethynyl]anthracene is an anthracene-based derivative known for its unique photophysical and electrochemical properties. This compound is characterized by the presence of two 4-chlorophenyl groups attached to the 9 and 10 positions of the anthracene core via ethynyl linkages. It exhibits high thermal stability and blue emission with a high quantum yield, making it a valuable material in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 9,10-Bis[(4-chlorophenyl)ethynyl]anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. The reaction conditions include the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . The industrial production methods are similar but scaled up to accommodate larger quantities, ensuring high yields and purity.
Análisis De Reacciones Químicas
9,10-Bis[(4-chlorophenyl)ethynyl]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9,10-Bis[(4-chlorophenyl)ethynyl]anthracene has a wide range of scientific research applications:
Chemistry: It is used as a photophysical probe due to its strong fluorescence properties.
Biology: The compound is employed in bioimaging and as a fluorescent marker in various biological assays.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 9,10-Bis[(4-chlorophenyl)ethynyl]anthracene involves its ability to absorb light and undergo photoexcitation. Upon excitation, the compound can transfer energy to nearby molecules, leading to various photochemical reactions. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive oxygen species, which can induce cell damage and apoptosis in cancer cells .
Comparación Con Compuestos Similares
9,10-Bis[(4-chlorophenyl)ethynyl]anthracene is compared with other anthracene-based derivatives such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their substituents, which affect their thermal stability, fluorescence quantum yield, and electrochemical behavior. The presence of chlorine atoms in this compound enhances its electron-withdrawing properties, making it unique among its analogs .
Propiedades
Número CAS |
80034-28-2 |
|---|---|
Fórmula molecular |
C30H16Cl2 |
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
9,10-bis[2-(4-chlorophenyl)ethynyl]anthracene |
InChI |
InChI=1S/C30H16Cl2/c31-23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(32)18-12-22/h1-12,15-18H |
Clave InChI |
QIHHHIVJXPQIBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)Cl)C#CC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium chloride](/img/structure/B14428152.png)


![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)



![Bis[(4-methoxyphenyl)ethynyl]mercury](/img/structure/B14428197.png)


![Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-](/img/structure/B14428217.png)
![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)

